molecular formula C7H14O B2716843 2-Cyclobutylpropan-1-ol CAS No. 861575-42-0

2-Cyclobutylpropan-1-ol

Cat. No. B2716843
CAS RN: 861575-42-0
M. Wt: 114.188
InChI Key: KXVVMLKYZIOIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylpropan-1-ol is a chemical compound with the CAS Number: 861575-42-0 . It has a molecular weight of 114.19 and its IUPAC name is 2-cyclobutylpropan-1-ol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Cyclobutylpropan-1-ol is 1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . It also contains 1 primary alcohol group .


Physical And Chemical Properties Analysis

2-Cyclobutylpropan-1-ol has a melting point of 27-28 degrees Celsius . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Chemical Synthesis of Cyclobutane-Containing Natural Products

“2-Cyclobutylpropan-1-ol” can be used in the chemical synthesis of cyclobutane-containing natural products . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

Pharmaceutical Applications

The cyclobutane subunit, which can be synthesized from “2-Cyclobutylpropan-1-ol”, is prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Natural Products Containing Cyclobutane Motifs

A variety of natural products containing cyclobutane motifs have been identified as terpenoids, meroterpenoids, and alkaloids . These structures exhibit diverse biological activities with potential medicinal value .

Modulation and Design of Structures in Medicinal Chemistry

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Treatment of Rheumatoid Arthritis

In 2012, Pfizer launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . The drug incorporates a cyclobutane structure, which can be synthesized from "2-Cyclobutylpropan-1-ol" .

Treatment of JAK1-Mediated Autoimmune Diseases

Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure . This modification, which can be achieved using “2-Cyclobutylpropan-1-ol”, was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .

Safety and Hazards

The safety information for 2-Cyclobutylpropan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-cyclobutylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVMLKYZIOIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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